molecular formula C6H12ClF2NO2 B8266853 Ethyl 2-amino-4,4-difluorobutanoate hydrochloride

Ethyl 2-amino-4,4-difluorobutanoate hydrochloride

Cat. No.: B8266853
M. Wt: 203.61 g/mol
InChI Key: JAIPUFBGWPNGBB-UHFFFAOYSA-N
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Description

Ethyl 2-amino-4,4-difluorobutanoate hydrochloride: is a chemical compound with the molecular formula C6H12ClF2NO2 It is a derivative of butanoic acid, featuring both amino and difluoro substituents

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-amino-4,4-difluorobutanoate hydrochloride typically involves the alkylation of glycine derivatives with difluorinated alkyl halides under basic conditions. One common method includes the use of ethyl 2-bromo-4,4-difluorobutanoate as a starting material, which reacts with ammonia or an amine source to introduce the amino group. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-amino-4,4-difluorobutanoate hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can be oxidized to form corresponding oxo derivatives or reduced to form more saturated analogs.

    Condensation Reactions: The amino group can react with carbonyl compounds to form imines or amides.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed:

    Substitution Reactions: Formation of N-substituted derivatives.

    Oxidation Reactions: Formation of oxo derivatives.

    Reduction Reactions: Formation of saturated analogs.

Scientific Research Applications

Chemistry: Ethyl 2-amino-4,4-difluorobutanoate hydrochloride is used as a building block in organic synthesis. Its unique difluoro substituents make it valuable for the synthesis of fluorinated compounds, which are important in medicinal chemistry and agrochemicals.

Biology and Medicine: In biological research, this compound can be used to study the effects of fluorinated amino acids on protein structure and function. It may also serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.

Industry: In the industrial sector, this compound can be used in the development of new materials with enhanced properties, such as increased stability and resistance to degradation.

Mechanism of Action

The mechanism of action of Ethyl 2-amino-4,4-difluorobutanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoro substituents can enhance the compound’s binding affinity and selectivity towards these targets, potentially leading to improved biological activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Methyl 2-amino-4,4-difluorobutanoate hydrochloride
  • Ethyl 4-amino-2,2-difluorobutanoate hydrochloride

Comparison: this compound is unique due to its specific substitution pattern and the presence of both amino and difluoro groups. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable tool in research and industrial applications.

Properties

IUPAC Name

ethyl 2-amino-4,4-difluorobutanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11F2NO2.ClH/c1-2-11-6(10)4(9)3-5(7)8;/h4-5H,2-3,9H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAIPUFBGWPNGBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC(F)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClF2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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